Ppc-1, chemically identified as 1245818-17-0, is a novel small molecule derived from slime molds, recognized primarily for its role as a mitochondrial uncoupler. This compound has garnered attention for its potential applications in various scientific fields, including obesity treatment, antibacterial research, and anti-inflammatory studies. Its unique properties stem from its ability to modulate mitochondrial function and influence metabolic processes in cells.
Ppc-1 originates from the screening of small molecules derived from slime molds and other microorganisms. It is classified as a mitochondrial uncoupler, which distinguishes it from other compounds due to its dual functionality: it not only uncouples oxidative phosphorylation but also inhibits interleukin-2, making it valuable in immunological research. This classification places Ppc-1 among a select group of compounds that can significantly alter mitochondrial activity without adversely affecting ATP production .
The synthesis of Ppc-1 involves a systematic screening process aimed at identifying small molecules that impact mitochondrial oxygen consumption. The initial step includes extracting compounds from slime molds and assessing their effects on mitochondrial respiration. Ppc-1 was selected based on its unique ability to enhance oxygen consumption without inhibiting the 'state 3' respiration rate, which is crucial for ATP synthesis .
The screening process utilized isolated mitochondria where the effects of various concentrations of Ppc-1 were tested. The compound demonstrated a dose-dependent increase in oxygen consumption, indicating its efficacy as a mitochondrial uncoupler. The synthesis methodology emphasizes the importance of understanding the compound's interaction with mitochondrial components to optimize its application in research .
While specific structural data on Ppc-1 is limited in the sources reviewed, it is known to possess characteristics typical of small molecules that act on mitochondrial pathways. The molecular structure likely includes functional groups conducive to interacting with mitochondrial membranes and influencing proton gradients.
Ppc-1 undergoes various chemical reactions typical of small organic molecules. Notably:
Further research is necessary to explore the complete range of chemical behaviors exhibited by Ppc-1 and its derivatives.
Ppc-1 functions primarily as a mitochondrial uncoupler, which means it disrupts the proton gradient across the inner mitochondrial membrane. This action leads to increased oxygen consumption as mitochondria attempt to maintain ATP production despite the uncoupling effect.
Research indicates that Ppc-1 stimulates adipocytes to release fatty acids into circulation, promoting weight loss in animal models without causing significant adverse effects on liver or kidney tissues . The kinetic behavior suggests that Ppc-1 enhances metabolic processes while maintaining cellular integrity.
While comprehensive data on the physical properties of Ppc-1 are scarce, some insights can be gathered:
Studies have shown that Ppc-1 concentrations are relatively low in serum and tissues post-administration, indicating rapid metabolism or degradation within biological systems . This characteristic could influence its pharmacokinetics and therapeutic applications.
Ppc-1 has significant potential across various scientific domains:
Phosphoenolpyruvate carboxylase (PEPC; EC 4.1.1.31) is a ubiquitously distributed enzyme in plants, bacteria, and algae, playing indispensable roles in primary carbon metabolism. This enzyme catalyzes the irreversible β-carboxylation of phosphoenolpyruvate (PEP) using bicarbonate (HCO₃⁻) as the inorganic carbon source, yielding oxaloacetate (OAA) and inorganic phosphate (Pi). This reaction serves as a critical entry point for carbon into metabolic pathways, particularly in plants employing specialized photosynthetic mechanisms or requiring anaplerotic replenishment of tricarboxylic acid (TCA) cycle intermediates. Among the multiple PEPC isoforms encoded by plant genomes, Ppc-1 stands out as a key isoform, especially in species utilizing C₄ photosynthesis or Crassulacean Acid Metabolism (CAM) for efficient carbon fixation under challenging environmental conditions [1] [2].
Table 1: Core Characteristics of PEPC Enzymes
Property | Description |
---|---|
Catalyzed Reaction | PEP + HCO₃⁻ → Oxaloacetate + Pi (irreversible) |
Cofactor Requirement | Divalent metal ion (Mg²⁺, Mn²⁺, or Co²⁺) |
Structural Basis | Homotetramer (typically ~400-440 kDa), each subunit ~106-110 kDa, predominantly α-helical |
Cellular Location | Cytosol (majority); Chloroplast (specific isoforms, e.g., rice Osppc4) |
Key Regulatory Modes | Allosteric effectors (activators/inhibitors); Reversible phosphorylation; Transcriptional control |
The primary biochemical reaction catalyzed by PEPC is thermodynamically highly exergonic (∆G°’ ≈ -30 kJ·mol⁻¹), making it essentially irreversible under physiological conditions. The enzyme mechanism involves two key steps:1. Nucleophilic Attack: Bicarbonate attacks the phosphate group of PEP, forming carboxyphosphate and releasing the highly reactive enolate form of pyruvate.2. Proton Transfer and Decarboxylation: Carboxyphosphate decomposes into CO₂ and inorganic phosphate. The released CO₂ is then attacked by the enolate to form oxaloacetate. A conserved histidine residue (H138 in Zea mays) facilitates proton transfer, and a hydrophobic active site excludes water to protect the carboxyphosphate intermediate [1].
Beyond its photosynthetic roles, PEPC fulfills crucial anaplerotic functions by replenishing oxaloacetate for the TCA cycle. This is vital for sustaining flux through the cycle, particularly when intermediates are withdrawn for biosynthesis of amino acids (like aspartate derived from OAA), fatty acids, and other essential metabolites. In Arabidopsis thaliana, knockout mutants lacking the major leaf isoforms PPC1 and PPC2 exhibit severe growth arrest, accumulating starch and sucrose while showing impaired ammonium assimilation and reduced citrate/malate synthesis. This demonstrates PEPC's critical role in balancing carbon and nitrogen metabolism – exogenous malate and glutamate can rescue these mutant phenotypes [8]. PEPC also contributes to pH regulation, ion balance, and stress responses by influencing malate production [9].
Plant PEPCs are encoded by small multigene families, broadly categorized into two major classes based on sequence homology, structure, and evolutionary origin:
Table 2: Classification and Characteristics of Major Plant PEPC Isoforms
Isoform Class | Sub-Type | Primary Function | Expression Pattern | Key Regulatory Features | Evolutionary Origin |
---|---|---|---|---|---|
Plant-Type (PTPC) | C₄ PEPC | Primary CO₂ fixation in C₄ photosynthesis | Mesophyll cells (high, cell-specific) | Low malate sensitivity; Activated by F-1,6-BP/G6P; Phosphorylated | Evolved from non-photosynthetic PTPC (e.g., ppc1b) |
CAM PEPC | Primary nocturnal CO₂ fixation in CAM plants | Leaf cells (diurnally regulated) | Tight phosphorylation control; Allosteric regulation | Evolved from C₃-like PTPC; Convergent with C₄ | |
Non-Photosynthetic | Anaplerosis, N assimilation, TCA replenishment | Ubiquitous (roots, stems, leaves, seeds) | Higher malate sensitivity; Phosphorylated | Ancient plant PTPC genes | |
Bacterial-Type (BTPC) | BTPC | Forms Class 2 PEPCs; Potential stress roles | Low levels, various tissues | Lacks phosphorylation site; Unknown allosteric regulation | Horizontal gene transfer? |
Within the PEPC gene families of plants, Ppc-1 (or its orthologs like ppcA, ppc1b, ppcC4) refers specifically to the isoforms recruited and adapted for high-efficiency carbon fixation in C₄ and CAM pathways. Its significance stems from distinct evolutionary, structural, and regulatory adaptations:
Evolutionary Origin and Recruitment: Ppc-1 in C₄ plants did not arise de novo but evolved from existing non-photosynthetic PTPC genes through gene duplication followed by neofunctionalization. In the dicot genus Flaveria (containing C₃, C₄, and intermediate species), the C₄ PpcA gene (orthologous to Ppc-1) evolved from a duplication event of the non-photosynthetic ppcB gene lineage. Crucially, increased ppcA transcript abundance preceded critical amino acid changes during C₄ evolution [3] [10]. In monocot grasses (Poaceae) within the PACMAD clade, C₄ Ppc-1 (designated ppcC4) evolved independently at least 8 times, primarily recruited from the ppc1b lineage. ppc1b itself originated from an ancient duplication of an ancestral ppc1 gene located in a specific chromosomal block [2] [5] [7]. This gene is preserved in Pooideae (e.g., wheat, barley) but lost in many Oryza (rice) species [7].
Key Amino Acid Substitutions: The evolution of Ppc-1 involved specific amino acid changes conferring kinetic properties essential for C₄/CAM function. The most conserved and critical substitution is an Alanine (Ala) to Serine (Ser) at a position equivalent to residue 780 in maize C₄ PEPC or 774 in Flaveria C₄ PEPC. This single change significantly reduces sensitivity to inhibition by malate, a necessary adaptation preventing product inhibition during the high flux of C₄ acid synthesis [3] [9]. Structural analyses (e.g., of PEPC from Pennisetum glaucum, pearl millet) show that C₄ Ppc-1 isoforms form stable tetramers globally similar to maize PEPC, with oligomeric states sensitive to pH and effectors, further fine-tuning activity [9].
Transcriptional and Post-Translational Regulation: Ppc-1 expression is under sophisticated control to ensure high activity at the right time and place.
Inhibitors: Malate and aspartate (derived from oxaloacetate) act as feedback inhibitors. The Ala→Ser substitution in C₄/CAM Ppc-1 significantly weakens this inhibition compared to non-photosensitive isoforms [1] [3] [9]. Notably, energy charge (AMP, ADP, ATP) has minimal direct effect [1] [15].
Functional Significance in C₄ and CAM:
CAM Photosynthesis: Ppc-1 performs analogous nocturnal primary CO₂ fixation, producing OAA converted to malate and stored in vacuoles. During the day, malate is decarboxylated, releasing CO₂ for fixation by Rubisco behind closed stomata, conserving water in arid environments. The strict nocturnal activation of Ppc-1 via PPCK-mediated phosphorylation and its insensitivity to malate inhibition are essential for temporal separation of fixation and decarboxylation [4] [6].
Beyond Photosynthesis: Stress Adaptation: Emerging evidence highlights roles for Ppc-1 and its evolutionary precursors (like ppc1b) in stress responses. ppc1b transcripts in wheat, barley, and Brachypodium are upregulated under osmotic stress and nitrogen limitation [5] [7]. This suggests that the ancestral functions of these isoforms, related to nitrogen metabolism and anaplerosis, may contribute to abiotic stress tolerance, potentially paving the way for engineering improved stress resilience in crops using Ppc-1-related genes [5] [7] [9].
Table 3: Regulatory Mechanisms Governing Ppc-1 Activity
Regulatory Mechanism | Effector/Signal | Effect on Ppc-1 Activity | Biological Role |
---|---|---|---|
Allosteric Activation | Fructose-1,6-bisphosphate | Increases Vmax, decreases Km(PEP) | Signals high glycolytic flux; Fuels C4 acid production |
Glucose-6-phosphate | Increases activity, especially after phosphorylation | Energy status signal; Enhances CO₂ fixation | |
Acetyl-CoA | Activates | Signals need for TCA cycle intermediates | |
Allosteric Inhibition | L-Malate | Inhibits (weakly in C4/CAM, strongly in non-photosynthetic) | Feedback inhibition; Prevent over-acidification (CAM) |
L-Aspartate | Strongly inhibits | Feedback inhibition; Linked to N metabolism | |
Reversible Phosphorylation | PEPC Kinase (PPCK) (Light/Circadian) | Phosphorylation at Ser reduces malate sensitivity, enhances G6P activation | Diurnal control (CAM); Cell-specific optimization (C4); Light response |
PEPC Phosphatase | De-phosphorylation restores malate sensitivity | Turns off activated state | |
Transcriptional Control | Dof1 TF binding site | Up-regulates gene expression | Response to N, light, stress; Cell-specificity (C4) |
Developmental signals | Increases during leaf maturation | Coordinates expression with photosynthetic competency | |
Circadian clock (CAM) | Controls peak transcript abundance | Prepares enzyme for nocturnal fixation |
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